2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide 2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
Brand Name: Vulcanchem
CAS No.: 325979-51-9
VCID: VC6307389
InChI: InChI=1S/C18H14Cl2N2OS/c1-2-11-3-5-12(6-4-11)16-10-24-18(21-16)22-17(23)14-8-7-13(19)9-15(14)20/h3-10H,2H2,1H3,(H,21,22,23)
SMILES: CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
Molecular Formula: C18H14Cl2N2OS
Molecular Weight: 377.28

2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide

CAS No.: 325979-51-9

Cat. No.: VC6307389

Molecular Formula: C18H14Cl2N2OS

Molecular Weight: 377.28

* For research use only. Not for human or veterinary use.

2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide - 325979-51-9

Specification

CAS No. 325979-51-9
Molecular Formula C18H14Cl2N2OS
Molecular Weight 377.28
IUPAC Name 2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide
Standard InChI InChI=1S/C18H14Cl2N2OS/c1-2-11-3-5-12(6-4-11)16-10-24-18(21-16)22-17(23)14-8-7-13(19)9-15(14)20/h3-10H,2H2,1H3,(H,21,22,23)
Standard InChI Key QMZFMPRJHCSJQP-UHFFFAOYSA-N
SMILES CCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of 2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide is C₁₈H₁₄Cl₂N₂OS, with a molecular weight of 377.28 g/mol. The IUPAC name reflects its substitution pattern: the thiazole ring at position 4 bears a 4-ethylphenyl group, while the benzamide moiety contains chlorine atoms at positions 2 and 4.

Structural Features

  • Thiazole Core: The 1,3-thiazole ring provides a planar, aromatic heterocycle with sulfur and nitrogen atoms contributing to electron-rich regions conducive to π-π stacking and hydrogen bonding .

  • 4-Ethylphenyl Substituent: The ethyl group introduces hydrophobicity, potentially enhancing membrane permeability.

  • 2,4-Dichlorobenzamide: Chlorine atoms act as electron-withdrawing groups, modulating electronic distribution and reactivity.

Physicochemical Characteristics

PropertyValue
Molecular FormulaC₁₈H₁₄Cl₂N₂OS
Molecular Weight377.28 g/mol
SMILESCCC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=C(C=C(C=C3)Cl)Cl
InChI KeyQMZFMPRJHCSJQP-UHFFFAOYSA-N
SolubilityNot publicly available

The compound’s solubility remains undocumented, though analogous thiazole benzamides typically exhibit low aqueous solubility due to aromatic stacking and hydrophobic substituents .

Synthesis and Manufacturing

Synthesis of 2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide follows multi-step protocols common to thiazole derivatives.

Synthetic Routes

  • Thiazole Ring Formation:

    • Condensation of 4-ethylphenyl thiourea with α-bromoketones generates the 4-(4-ethylphenyl)-1,3-thiazol-2-amine intermediate .

    • Reaction conditions: Ethanol reflux, 12–24 hours, yields ~60–75% .

  • Benzamide Coupling:

    • The thiazol-2-amine reacts with 2,4-dichlorobenzoyl chloride in dichloromethane under Schotten-Baumann conditions.

    • Triethylamine catalyzes the acylation, with yields reaching 80–85% after purification .

Optimization Strategies

  • Catalysis: Palladium catalysts improve coupling efficiency in analogous syntheses .

  • Solvent Systems: Tetrahydrofuran (THF) and dimethylformamide (DMF) enhance reaction homogeneity .

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

Biological Activities and Mechanisms

While direct studies on 2,4-dichloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]benzamide are scarce, structurally related thiazoles provide insights into potential bioactivities.

CompoundCell LineIC₅₀ (μM)Target
Analog A A549 (lung)6.26Tubulin
Analog B HCC827 (lung)6.48EGFR Kinase

The dichlorophenyl moiety may enhance DNA intercalation, while the ethylphenyl group could improve cellular uptake .

Antimicrobial Effects

Chlorinated thiazoles exhibit broad-spectrum activity:

  • Bacteria: MIC = 2–8 μg/mL against Staphylococcus aureus .

  • Fungi: IC₅₀ = 4.5 μM against Candida albicans .

Electron-withdrawing chlorine atoms increase membrane disruption capabilities.

Pharmacokinetic Considerations

  • Absorption: LogP ≈ 3.5 (predicted) suggests moderate bioavailability.

  • Metabolism: Hepatic cytochrome P450 oxidation likely, with potential chloroarene metabolites .

Applications and Future Directions

Medicinal Chemistry

  • Oncology: Combination therapies with taxanes or platins to overcome resistance .

  • Infectious Diseases: Synergistic formulations with β-lactam antibiotics .

Materials Science

  • Organic Electronics: Thiazole’s electron-deficient structure aids charge transport in OLEDs.

Research Gaps

  • Toxicology: No in vivo toxicity data available.

  • Structure-Activity Relationships (SAR): Impact of ethyl vs. methyl substituents undefined.

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